molecular formula C10H11BrClNO2 B2887235 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 178205-85-1

5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No. B2887235
CAS RN: 178205-85-1
M. Wt: 292.56
InChI Key: QNSTWZBFWXFFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a derivative of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), which is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is represented by the InChI code: 1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-5-12-9 (10 (13)14)4-7 (6)8;/h1-3,9,12H,4-5H2, (H,13,14);1H .

Scientific Research Applications

1. Role in Marine Algae Biochemistry

5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is part of a class of compounds isolated from the red alga Rhodomela confervoides. These compounds are significant for their unique bromophenol structures, which are relevant to the study of marine algae biochemistry (Ma et al., 2007).

2. Chemical Synthesis and Characterization

This compound has been the focus of research in the field of chemical synthesis and characterization. Studies have explored the preparation of its derivatives, such as hydrochlorides of methyl esters, N-carboxy anhydrides, and N-acetyl derivatives, providing insights into its structural and chemical properties (Jansa et al., 2006).

3. Exploration of Decarboxylation Reactions

Research has also investigated the decarboxylation of derivatives of 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, revealing the formation of isoquinoline derivatives under various conditions. This research contributes to the broader understanding of decarboxylation reactions in organic chemistry (Tachibana et al., 1968).

4. Contribution to Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been explored for their potential therapeutic applications. For example, studies have synthesized and evaluated certain derivatives as angiotensin-converting enzyme (ACE) inhibitors, contributing to the development of new treatments for hypertension (Hayashi et al., 1985).

5. Photolabile Protecting Group in Biological Messengers

The compound has been utilized as a photolabile protecting group for carboxylic acids, showing potential in the controlled release of biological messengers. This application is significant in the field of biochemistry and drug delivery systems (Fedoryak & Dore, 2002).

Safety and Hazards

The safety information for 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSTWZBFWXFFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C(=CC=C2)Br)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

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